molecular formula C15H20O3S B8080619 Ethyl 6-(2-methylphenyl)sulfanyl-2-oxohexanoate

Ethyl 6-(2-methylphenyl)sulfanyl-2-oxohexanoate

Cat. No.: B8080619
M. Wt: 280.4 g/mol
InChI Key: LDEPONTZCQWLTJ-UHFFFAOYSA-N
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Description

Compound “Ethyl 6-(2-methylphenyl)sulfanyl-2-oxohexanoate” is a chemical substance registered in the PubChem database It is known for its unique properties and applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “Ethyl 6-(2-methylphenyl)sulfanyl-2-oxohexanoate” involves specific chemical reactions under controlled conditions. The exact synthetic routes and reaction conditions are proprietary and may vary depending on the desired purity and yield. Generally, the synthesis involves multiple steps, including the use of catalysts, solvents, and specific temperature and pressure conditions.

Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using optimized processes to ensure cost-effectiveness and high yield. The industrial methods may include continuous flow reactors, large-scale batch reactors, and advanced purification techniques to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: Compound “Ethyl 6-(2-methylphenyl)sulfanyl-2-oxohexanoate” undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using halogens like chlorine or bromine.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Compound “Ethyl 6-(2-methylphenyl)sulfanyl-2-oxohexanoate” has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in biochemical assays and as a probe for studying biological pathways.

    Medicine: Investigated for its potential therapeutic effects and as a drug candidate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of compound “Ethyl 6-(2-methylphenyl)sulfanyl-2-oxohexanoate” involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and functional groups. The exact molecular targets and pathways are subject to ongoing research and may vary based on the application.

Comparison with Similar Compounds

    Compound A (CID 2632): A cephalosporin antibiotic with similar structural features.

    Compound B (CID 6540461): Another cephalosporin with antibacterial properties.

    Compound C (CID 5362065): A β-lactam antibiotic with a different spectrum of activity.

    Compound D (CID 5479530): A cephalosporin with unique pharmacological actions.

Uniqueness: Compound “Ethyl 6-(2-methylphenyl)sulfanyl-2-oxohexanoate” stands out due to its specific chemical structure and the range of applications it offers. Its versatility in undergoing various chemical reactions and its potential in scientific research make it a valuable compound in multiple fields.

Properties

IUPAC Name

ethyl 6-(2-methylphenyl)sulfanyl-2-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3S/c1-3-18-15(17)13(16)9-6-7-11-19-14-10-5-4-8-12(14)2/h4-5,8,10H,3,6-7,9,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDEPONTZCQWLTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CCCCSC1=CC=CC=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C(=O)CCCCSC1=CC=CC=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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